molecular formula C14H24CaN2O6S2 B13829121 DL-Acetylmethionine calcium salt

DL-Acetylmethionine calcium salt

Cat. No.: B13829121
M. Wt: 420.6 g/mol
InChI Key: RSLXYULLPVSFOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Acetylmethionine calcium salt (CAS 3409-56-1) is a chemical compound with the molecular formula C14H24CaN2O6S2 and a molecular weight of 420.56 g/mol . It is supplied with a high purity of 96% and is characterized by a calcium ion coordinated with two N-acetyl-DL-methioninate molecules . The compound is offered as a solid with a calculated boiling point of 453.6°C and a flash point of 228.1°C . This compound is primarily of interest in research related to amino acid bioavailability and nutrition. Studies on analogous compounds, such as dl-methionine hydroxy analog calcium salt (MHA-Ca), are conducted to determine their relative bioavailability as methionine sources in animal feeds, which is crucial for formulating optimized diets . Furthermore, N-acetylmethionine, the organic ligand of this calcium salt, is investigated for its role in nutritional support and dialysis, particularly for patients with renal failure or nutritional deficiencies . In veterinary research, acetyl-methionine formulations are explored as supportive therapy for liver disease and metabolic disorders in animals, leveraging their hepatoprotective properties and role in detoxification . From a structural chemistry perspective, research on the calcium adduct of N-acetyl-DL-methionine reveals that calcium binding induces significant conformational changes in the molecule, with coordination numbers of six and seven observed in the crystal structure, though coordination does not occur through the sulfur atom . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H24CaN2O6S2

Molecular Weight

420.6 g/mol

IUPAC Name

calcium;2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2

InChI Key

RSLXYULLPVSFOZ-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Acetylation of DL-Methionine

The acetylation step typically uses acetic anhydride or acetyl chloride as acetylating agents under controlled temperature and pH conditions. This step converts the amino group of DL-methionine into an acetylated form, which is essential for further enzymatic or chemical transformations.

Formation of DL-Acetylmethionine Calcium Salt

Calcium salt formation is achieved by reacting the acetylated DL-methionine with a calcium source, commonly calcium acetate or calcium hydroxide. The reaction conditions are optimized to ensure complete salt formation without decomposition of the acetylated compound.

A representative synthetic method adapted from related calcium salt preparations (such as DL-alpha-methionine calcium salt) involves:

  • Dissolving the acetylated intermediate in an aqueous or mixed solvent system.
  • Adding calcium acetate solution dropwise under reflux conditions.
  • Maintaining the reaction temperature between 75–80 °C for several hours to ensure complete salt formation.
  • Cooling the reaction mixture to precipitate the calcium salt.
  • Filtration and washing to isolate the crude calcium salt product.

Purification and Crystallization

Purification involves:

  • Treatment with activated carbon (5% w/w relative to the intermediate) to remove color impurities.
  • Filtration under reduced pressure.
  • Refluxing with an alcohol solvent (ethanol or methanol) to improve purity.
  • Cooling to 0–5 °C to induce crystallization.
  • Final filtration and drying to obtain the purified this compound.

Example Preparation Procedure (Adapted from Patent CN105296557A and CN103951596A)

Step Procedure Conditions Notes
1 Dissolve glycolylurea in distilled water at 20–25 °C 150–200 g glycolylurea in 20–25 °C water Used in related methionine calcium salt synthesis
2 Add organobentonite (1–3 g) and manganese dioxide (2–4 g), stir under mixed gas (N₂:H₂S = 5:1) at 0.3–0.5 MPa 40–50 °C, 10–15 min stirring, then 40–50 min rest Catalytic step to generate intermediate
3 Filter to obtain 5-(Beta-methyl mercapto ethyl) glycolylurea liquid Room temperature Intermediate collection
4 Add sodium hydroxide solution (65–75% w/w, 120–140 mL) and dry ice (2–4 cm thick) Heat in water bath until dry ice dissolves, then rapid depressurization Neutralization and reaction completion
5 Add methyl alcohol (200–400 mL), stir 20–40 min, filter 60–80 °C decolorization with carclazyte (30–60 g) Removal of impurities
6 Add Virahol (200–250 mL at 15–20 °C), stir 20–30 min, spray-dry Spray drying to obtain crude calcium salt Crude product formation
7 Reflux crude product in 20% ethanol solution, cool, centrifuge 40–50 min reflux, room temperature cooling Final purification and isolation

This procedure yields DL-alpha-methionine calcium salt with high purity and yield, which can be adapted for this compound with modification in acetylation steps.

Analytical Data and Yield

  • Purity of crude this compound typically exceeds 97%.
  • After purification, purity can reach ≥99.5%.
  • Total yield of the calcium salt product is generally above 70%, depending on reaction scale and conditions.
  • Purity is verified by chromatographic methods and elemental analysis.
  • Decolorization and filtration steps significantly improve the product quality.

Comparative Notes on Related Preparation Methods

Feature This compound Preparation DL-Alpha-Hydroxymethionine Calcium Salt Preparation
Starting Material DL-methionine acetylated intermediate Hydroxy methionine (commercially available)
Calcium Source Calcium acetate or calcium hydroxide Calcium acetate aqueous solution
Reaction Temperature 75–80 °C reflux 75–78 °C reflux
Purification Activated carbon decolorization, alcohol reflux, crystallization Activated carbon, alcohol reflux, crystallization
Yield >70% >70%
Purity ≥99.5% after purification ≥99.5% after purification

The hydroxymethionine calcium salt preparation method is simpler due to stronger acidity of hydroxymethionine, allowing direct calcium salt formation without pH adjustment.

Summary and Expert Recommendations

  • The preparation of this compound requires careful control of acetylation and calcium salt formation steps.
  • Use of calcium acetate under reflux conditions is preferred for efficient salt formation.
  • Decolorization using activated carbon and alcohol reflux purification are critical for high purity.
  • Spray drying or crystallization techniques are effective for isolating the final product.
  • Optimization of reaction parameters such as temperature, pH, and reaction time can improve yield and purity.
  • Analytical verification by chromatography and elemental analysis is essential for quality assurance.

Chemical Reactions Analysis

Types of Reactions

DL-Acetylmethionine calcium salt undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield methionine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methionine derivatives.

    Substitution: Various substituted methionine derivatives.

Scientific Research Applications

Nutritional Applications

1.1 Role in Animal Nutrition

DL-Acetylmethionine calcium salt serves as a source of methionine, an essential amino acid crucial for protein synthesis, growth, and metabolism in animals. Research indicates that this compound can enhance nitrogen retention in livestock, which is vital for efficient growth and feed utilization.

  • Study Findings : A study conducted on pigs demonstrated that diets supplemented with this compound showed improved nitrogen retention compared to control diets lacking this amino acid. The relative bioavailability (RBV) of this compound was found to be approximately 70% compared to L-methionine on a product-to-product basis .

Table 1: Nutritional Efficacy of this compound in Animal Feed

Treatment GroupNitrogen Retention (g/d)RBV (%)
Control (no supplement)X-
DL-Acetylmethionine CaY70
L-MethionineZ100

Pharmaceutical Applications

2.1 Antioxidant Properties

This compound has been studied for its potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Methionine and its derivatives are known to play a role in the synthesis of glutathione, a powerful antioxidant.

  • Case Study : In clinical trials, patients supplemented with this compound exhibited reduced markers of oxidative stress, suggesting its potential use as a therapeutic agent in conditions associated with oxidative damage.

2.2 Neuroprotective Effects

Research has also indicated that this compound may have neuroprotective effects. It is believed to support neurotransmitter synthesis and protect neuronal cells from damage.

  • Study Overview : A study involving animal models of neurodegenerative diseases showed that supplementation with this compound led to improved cognitive function and reduced neuronal apoptosis .

Industrial Applications

3.1 Use in Food Preservation

This compound can be utilized as a food preservative due to its ability to inhibit microbial growth. Its incorporation into food products may extend shelf life while maintaining nutritional quality.

  • Research Findings : Experiments demonstrated that foods preserved with this compound exhibited lower bacterial counts compared to untreated samples, indicating its effectiveness as a natural preservative .

Synthesis and Production

The synthesis of this compound involves several chemical processes that ensure high purity and yield. Recent advancements in synthetic methods have improved the efficiency of producing this compound.

  • Synthesis Methodology : A patented method describes the synthesis involving multiple steps, including the reaction of specific precursors under controlled conditions to achieve high purity levels exceeding 98% .

Mechanism of Action

The mechanism of action of DL-Acetylmethionine calcium salt involves its role as a methionine source. Methionine is an essential amino acid that plays a critical role in protein synthesis, methylation reactions, and the production of other important biomolecules. The acetylation of methionine enhances its stability and bioavailability, allowing for more efficient utilization in biological systems.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and regulatory differences between DL-Acetylmethionine calcium salt and related compounds:

Compound CAS Number Molecular Formula Purity/Composition Key Applications
This compound 3409-56-1 C₇H₁₃NO₃S·½Ca Not specified in evidence Pharmaceuticals, feed additives
DL-Methionine 59-51-8 C₅H₁₁NO₂S 100% pure (technical grade) Animal feed, pharmaceuticals
DL-Methionine Hydroxy Analogue Calcium 4857-44-7 C₁₀H₁₈CaO₆S₂ ≥97% racemic 2-hydroxy-4-(methylthio)butanoic acid calcium salt Poultry feed, aquaculture
DL-Methionine Sodium - C₅H₁₀NNaO₂S ≥45.9% methionine content Liquid feed supplements
DL-Methionine Hydroxy Analogue (Free Acid) - C₅H₁₀O₃S ≥88% racemic 2-hydroxy-4-(methylthio)butanoic acid Acid-sensitive formulations

Bioavailability and Absorption

  • DL-Methionine: Directly absorbed in the gut via amino acid transporters. Bioavailability ranges from 70–90% in poultry .
  • DL-Methionine Hydroxy Analogue Calcium : Requires enzymatic conversion to methionine in the liver. Studies show 65–80% bioavailability in poultry, with variations depending on metabolic efficiency .
  • This compound: The acetyl group delays degradation in the rumen (in ruminants), allowing targeted release in the lower gut. Limited data exist, but its stability suggests superior bioavailability in specific applications compared to unprotected methionine .

Efficacy in Animal Nutrition

  • DL-Methionine Hydroxy Analogue Calcium : Van Weerden et al. (1984) demonstrated equivalent growth performance in layers compared to DL-methionine, with cost advantages in large-scale feed production .
  • This compound : Preliminary studies suggest improved nitrogen retention in ruminants due to bypass protein effects, though peer-reviewed data are sparse .

Pharmaceutical Use

  • DL-Methionine : Used in liver detoxification therapies and urinary acidification. Its rapid absorption makes it suitable for acute treatments .
  • This compound: Potential for sustained-release formulations in chronic liver diseases, leveraging its delayed metabolic conversion .

Q & A

Q. What are the established synthetic routes for DL-Acetylmethionine calcium salt, and how can purity be validated?

Methodological Answer: this compound is synthesized via neutralization of DL-Acetylmethionine with calcium hydroxide or carbonate under controlled pH conditions (pH 7–8). Post-synthesis, purity is validated using:

  • HPLC with UV detection (λ = 210–220 nm) for organic impurities.
  • Titrimetry for calcium content verification, using EDTA titration against eriochrome black T indicator .
  • Thermogravimetric analysis (TGA) to confirm hydration state and thermal stability .

Q. What analytical methods are recommended for quantifying calcium content in this compound?

Methodological Answer: Calcium quantification employs atomic absorption spectroscopy (AAS) or UV-Vis spectrophotometry with lanthanum chloride to suppress interferences (e.g., phosphate). Key steps include:

Sample Digestion: Ash the compound at 550°C, dissolve in HCl, and dilute with 0.125 N HCl .

Standard Preparation: Prepare a 1000 mg/L calcium stock from calcium carbonate, then dilute to 1–3 mg/L working standards with lanthanum chloride .

Measurement: Use AAS at 422.7 nm or spectrophotometry (λ = 570 nm with arsenazo III dye) .

Critical Note: Ensure matrix-matched standards to account for organic residue interference .

Advanced Research Questions

Q. How do transamination processes in different experimental models affect the interpretation of this compound’s bioactivity?

Methodological Answer: this compound acts as a methionine precursor via transamination to L-methionine. Experimental variability arises from:

  • Species-Specific Enzymes: Avian models (e.g., poultry) show efficient intestinal bacterial transamination, whereas mammalian models rely on hepatic glutamate transaminases .
  • In Vitro vs. In Vivo: In vitro assays (e.g., hepatocyte cultures) may underestimate bioavailability due to lack of gut microbiota contributions .
  • Control for Confounders: Use isotopic tracing (¹³C-labeled compound) to distinguish host vs. microbial metabolic contributions .

Data Contradiction Analysis:
Discrepancies in bioavailability studies (e.g., 60% in poultry vs. 40% in swine) may stem from differences in gut microbiota composition. Mitigate via germ-free model comparisons .

Q. How can researchers resolve contradictions in bioavailability data from different in vivo studies on this compound?

Methodological Answer: Address contradictions through:

Systematic Review Frameworks: Apply PRISMA guidelines to aggregate data, assess bias (e.g., feeding regimes, dosing intervals), and perform meta-regression .

Dose-Response Modeling: Normalize data to metabolic body weight (BW⁰.⁷⁵) and compare slope ratios of growth vs. compound intake .

Mechanistic Studies: Use knockout models (e.g., methionine synthase-deficient animals) to isolate transamination pathways .

Example Workflow:

  • Step 1: Extract bioavailability data from ≥10 studies (n ≥ 30 per species).
  • Step 2: Stratify by model (avian/mammalian), diet (methionine-deficient/adequate), and assay type (plasma vs. tissue uptake).
  • Step 3: Apply Cochrane’s Q-test for heterogeneity (p < 0.05 indicates significant variability) .

Q. What pharmacopeial standards apply to the validation of this compound in preclinical formulations?

Methodological Answer: Follow USP-NF guidelines for calcium assay validation:

  • Accuracy: Spike recovery (98–102%) using calcium carbonate reference .
  • Precision: ≤2% RSD for intraday/interday replicates .
  • Specificity: Demonstrate no interference from sulfonic acid byproducts via HPLC-UV .

Regulatory Table:

ParameterUSP RequirementMethod
Assay (calcium)90–110% of labelAAS/UV-Vis
Heavy Metals≤20 ppmICP-MS
Microbial Limits≤1000 CFU/gUSP <61>

Q. How can researchers optimize experimental designs to assess this compound’s stability under varying storage conditions?

Methodological Answer: Design stability studies per ICH Q1A(R2):

Forced Degradation: Expose to 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6 months .

Analytical Endpoints:

  • HPLC-PDA for degradation products (e.g., methionine sulfoxide).
  • XRD to detect crystalline → amorphous transitions .

Kinetic Modeling: Calculate shelf-life using Arrhenius equation (Eₐ ≈ 80 kJ/mol for hydrolysis) .

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